molecular formula C10H15NO2 B1286314 2-Amino-2-(4-ethoxyphenyl)ethanol CAS No. 910443-08-2

2-Amino-2-(4-ethoxyphenyl)ethanol

Cat. No.: B1286314
CAS No.: 910443-08-2
M. Wt: 181.23 g/mol
InChI Key: LKPQDUDJZDZRJS-UHFFFAOYSA-N
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Description

2-Amino-2-(4-ethoxyphenyl)ethanol is a β-amino alcohol characterized by a central carbon atom bonded to an amino (-NH₂), hydroxyl (-OH), and 4-ethoxyphenyl group.

Properties

IUPAC Name

2-amino-2-(4-ethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-13-9-5-3-8(4-6-9)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPQDUDJZDZRJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301306620
Record name β-Amino-4-ethoxybenzeneethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910443-08-2
Record name β-Amino-4-ethoxybenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910443-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Amino-4-ethoxybenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-(4-ethoxyphenyl)ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-ethoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with nitromethane to form 4-ethoxy-β-nitrostyrene, which is then reduced to 2-Amino-2-(4-ethoxyphenyl)ethanol using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of 2-Amino-2-(4-ethoxyphenyl)ethanol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of high-pressure hydrogenation and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-ethoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-ethoxybenzaldehyde, while reduction can produce 2-(4-ethoxyphenyl)ethylamine.

Scientific Research Applications

2-Amino-2-(4-ethoxyphenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-ethoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ethoxyphenyl group can interact with hydrophobic regions of proteins, affecting their activity.

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula: C₁₀H₁₅NO₂ (inferred from analogs like 2-Amino-2-(4-methoxyphenyl)ethanol [C₉H₁₃NO₂] in ).
  • Molecular Weight : ~197.23 g/mol (calculated).
  • Substituent : A para-ethoxy (-OC₂H₅) group on the phenyl ring, distinguishing it from methoxy (-OCH₃) or hydroxy (-OH) variants.
  • Functional Groups: Amino and hydroxyl groups on the same carbon, enabling hydrogen bonding and chiral center formation (if stereospecific).

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Substituents on the phenyl ring significantly alter physicochemical properties and applications.

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) CAS Number Key Properties
2-Amino-2-(4-ethoxyphenyl)ethanol C₁₀H₁₅NO₂ -OC₂H₅ 197.23 N/A High lipophilicity
2-Amino-2-(4-methoxyphenyl)ethanol C₉H₁₃NO₂ -OCH₃ 167.21 138713-55-0 Moderate solubility in polar solvents
2-Amino-1-(4-methoxyphenyl)ethanol C₉H₁₃NO₂ -OCH₃ 167.21 55275-61-1 Hydroxyl/amino groups on adjacent carbons
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol C₁₁H₁₇NO₃ -OC₂H₅, -OCH₃ 211.26 1213876-98-2 Chiral center; dual substituent effects

Key Findings :

  • Ethoxy substituents increase molecular weight and lipophilicity compared to methoxy, affecting membrane permeability in biological systems .
  • Para-substituted derivatives (e.g., 4-ethoxy) exhibit symmetrical crystal packing, as seen in related compounds ().

Functional Group Modifications

Replacing the hydroxyl group with a ketone or altering amino group positions changes reactivity and applications.

Compound Name Functional Groups Molecular Formula Application/Notes
2-Amino-2-(4-ethoxyphenyl)ethanol -NH₂, -OH C₁₀H₁₅NO₂ Potential chiral ligand or pharmaceutical intermediate
2-Amino-1-(4-hydroxyphenyl)ethanone -NH₂, ketone C₈H₉NO₂ Precursor in antibiotic synthesis
(R)-2-Amino-2-(4-chlorophenyl)ethanol -NH₂, -OH, -Cl C₈H₁₀ClNO Intermediate in oxazepanone synthesis

Key Findings :

  • Ethanol derivatives (e.g., 2-Amino-2-(4-ethoxyphenyl)ethanol) form stronger hydrogen bonds than ketones, influencing crystal stability ().
  • Chlorine substituents (e.g., 4-chlorophenyl) enhance electrophilic character, useful in heterocyclic synthesis .

Stereochemical Considerations

Chiral centers in amino alcohols dictate biological activity and synthetic utility.

Compound Name Configuration Molecular Formula Notes
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol S C₁₁H₁₇NO₃ Used in asymmetric catalysis
(R)-2-Amino-2-(4-chlorophenyl)ethanol R C₈H₁₀ClNO Key intermediate in peptidomimetics

Key Findings :

  • Enantiomers exhibit distinct binding affinities. For example, (S)-configurations in collagenase inhibitors optimize π-π interactions with Tyr201 residues ().
  • Stereospecific synthesis methods (e.g., chiral resolution) are critical for pharmaceutical applications .

Hydrogen Bonding and Crystallography

Hydrogen bonding patterns influence solid-state properties and solubility.

  • 2-Amino-2-(4-ethoxyphenyl)ethanol: Ethoxy groups may reduce hydrogen bond density compared to hydroxy analogs, increasing melting points (inferred from ).
  • 2-Amino-1-(4-methoxyphenyl)ethanol: Adjacent -NH₂ and -OH groups enable intramolecular hydrogen bonds, stabilizing planar conformations .
  • 2-(4-Hydroxyphenyl)ethanol: Forms extensive intermolecular H-bonds, leading to high crystallinity ().

Biological Activity

2-Amino-2-(4-ethoxyphenyl)ethanol is an organic compound that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, detailing its mechanisms, effects on various biological systems, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical formula for 2-Amino-2-(4-ethoxyphenyl)ethanol is C10H15NOC_{10}H_{15}NO, featuring an amino group and an ethoxy-substituted phenyl ring. This structure contributes to its unique reactivity and biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that 2-Amino-2-(4-ethoxyphenyl)ethanol exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

2. Anti-inflammatory Properties

In vitro studies have shown that 2-Amino-2-(4-ethoxyphenyl)ethanol can reduce inflammation markers in cell cultures. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory conditions .

The biological activity of 2-Amino-2-(4-ethoxyphenyl)ethanol is primarily attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, influencing their conformation and function.
  • Hydrophobic Interactions : The ethoxyphenyl group allows interaction with hydrophobic regions of proteins, which may alter their activity and stability .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 2-Amino-2-(4-ethoxyphenyl)ethanol against a panel of bacterial pathogens. The compound was found to inhibit the growth of Staphylococcus aureus effectively, with a MIC of 32 µg/mL. This finding positions it as a promising candidate for further development in antibiotic therapies.

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was administered to macrophage cell lines stimulated with lipopolysaccharides (LPS). Results indicated a significant decrease in the production of inflammatory cytokines compared to untreated controls, suggesting a potent anti-inflammatory effect that warrants further exploration in vivo .

Comparison with Similar Compounds

To better understand the unique properties of 2-Amino-2-(4-ethoxyphenyl)ethanol, it is useful to compare it with structurally similar compounds:

Compound Key Features Biological Activity
2-Amino-2-(4-methoxyphenyl)ethanolMethoxy group instead of ethoxyStronger neuroprotective effects
2-Amino-2-(4-chlorophenyl)ethanolChlorine substitutionEnhanced antibacterial properties
2-Amino-2-(4-tert-butylphenyl)ethanolBulky tert-butyl groupReduced solubility

This comparison highlights how variations in substituents can significantly impact the pharmacological profile of related compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.